Superior DNA Binding Rate of N-Hydroxy-6-aminochrysene Compared to Other Carcinogenic N-Hydroxy Arylamines
The proximate carcinogenic metabolite N-hydroxy-6-aminochrysene (N-hydroxy-AC) exhibits a DNA binding rate in vitro of 20-30 nmol bound/mg DNA/30 min, which is 2-10 times greater than rates reported for several other carcinogenic N-hydroxy arylamines [1]. This high reactivity underscores the potent genotoxic potential of 6-AC relative to other aromatic amine carcinogens.
| Evidence Dimension | In vitro DNA binding rate |
|---|---|
| Target Compound Data | 20-30 nmol bound/mg DNA/30 min |
| Comparator Or Baseline | Several other carcinogenic N-hydroxy arylamines |
| Quantified Difference | 2-10 times greater |
| Conditions | In vitro reaction of chemically synthesized N-hydroxy-6-aminochrysene with DNA |
Why This Matters
This elevated DNA binding rate makes 6-AC a highly sensitive probe for studying DNA damage and repair mechanisms.
- [1] Delclos, K. B., et al. (1987). Identification of C8-modified deoxyinosine and N2- and C8-modified deoxyguanosine as major products of the in vitro reaction of N-hydroxy-6-aminochrysene with DNA and the formation of these adducts in isolated rat hepatocytes treated with 6-nitrochrysene and 6-aminochrysene. Carcinogenesis, 8(11), 1703-1709. View Source
